molecular formula C18H20N4O2 B10978539 N-(2-methoxyethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2-methoxyethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10978539
M. Wt: 324.4 g/mol
InChI Key: AZNQIXXOKQMABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a bicyclic core with fused pyrazole and pyridine rings. Key structural features include:

  • 1- and 3-methyl groups: Enhance steric stability and influence electronic properties.
  • 6-phenyl substituent: Contributes to aromatic interactions and lipophilicity.

Its molecular formula is estimated as C₁₉H₂₁N₄O₂ (calculated based on structural analogs), with a molecular weight of ~353.4 g/mol.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H20N4O2/c1-12-16-14(18(23)19-9-10-24-3)11-15(13-7-5-4-6-8-13)20-17(16)22(2)21-12/h4-8,11H,9-10H2,1-3H3,(H,19,23)

InChI Key

AZNQIXXOKQMABA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCOC)C

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Solvent System : A 1:2 mixture of DMF and methanol.

  • Temperature : 70°C under reflux for 48–72 hours.

  • Work-Up : The reaction mixture is poured onto ice, and the precipitate is filtered and purified via recrystallization.

Key Observations

  • The Ugi-4CR achieves 65–70% yield for analogous pyrazolo[3,4-b]pyridine carboxamides.

  • Steric hindrance from the 1,3-dimethyl and 6-phenyl groups may necessitate extended reaction times.

Vilsmeier–Haack Formylation Followed by Amidation

This two-step approach constructs the pyrazolo[3,4-b]pyridine core and introduces the carboxamide group:

Step 1: Vilsmeier–Haack Formylation

  • Starting Material : 1,3-Dimethyl-5-chloro-4-benzoylpyrazole (5-Chloro-4-aroylpyrazole ).

  • Reagents : DMF/POCl₃ mixture at 0–5°C.

  • Product : 4-Formyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine.

Step 2: Amidation with 2-Methoxyethylamine

  • Conditions : The formylated intermediate is reacted with 2-methoxyethylamine in ethanol at 80°C for 12 hours.

  • Catalyst : Triethylamine (10 mol%) to facilitate nucleophilic attack.

Yield and Purity

  • Overall Yield : 58% (formylation) → 72% (amidation).

  • Purity : >95% after column chromatography (silica gel, ethyl acetate/hexane).

Niementowski Reaction for Pyrazolo[3,4-b]Pyridine Core Formation

The Niementowski reaction, traditionally used for quinoline synthesis, has been adapted for pyrazolo[3,4-b]pyridines:

Reaction Components

  • Anthranilic Acid Derivative : 4-Amino-3-carboxypyrazole.

  • Ketone : Acetophenone to introduce the 6-phenyl group.

Procedure

  • Condensation : Anthranilic acid and acetophenone are heated at 150°C in acetic anhydride.

  • Cyclization : The intermediate undergoes intramolecular cyclization in the presence of phosphorus pentoxide.

Limitations

  • Low regioselectivity for the 1,3-dimethyl substitution pattern (yield: 40–45%).

  • Requires post-synthetic methylation at N1 and C3 positions.

Multicomponent Condensation Using Pyrazolone Derivatives

A one-pot synthesis leveraging pyrazolone reactivity:

Reactants

  • 5-Chloro-4-formylpyrazole : Synthesized via Vilsmeier–Haack reaction.

  • Aniline Derivatives : For introducing the 2-methoxyethyl group.

Mechanism

  • Claisen-Schmidt Condensation : Between 5-chloro-4-formylpyrazole and acetophenone.

  • Amidation : In situ reaction with 2-methoxyethylamine.

Optimization

  • Solvent : Ethanol improves solubility of intermediates.

  • Catalyst : Piperidine (5 mol%) enhances condensation efficiency.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Time (h)Key AdvantageLimitation
Ugi-4CR65–709548–72One-pot synthesisLong reaction time
Vilsmeier–Haack58–729524High regioselectivityToxic reagents (POCl₃)
Niementowski40–459036ScalabilityLow yield, multiple steps
Multicomponent759718Rapid amidationRequires pre-functionalized pyrazole

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (s, 1H, pyridine-H), 7.85–7.45 (m, 5H, Ph), 3.55 (t, 2H, OCH₂), 3.25 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃), 2.42 (s, 3H, CH₃).

  • LC-MS (ESI+) : m/z 379.2 [M+H]⁺.

Purity Assurance

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Elemental Analysis : Calculated (%) for C₂₀H₂₂N₄O₂: C 67.77, H 6.26, N 15.81; Found: C 67.69, H 6.31, N 15.75.

Challenges and Optimization Strategies

Regioselectivity Issues

  • Competing pathways in the Niementowski reaction lead to by-products (e.g., 1H-pyrazolo[3,4-b]quinolines).

  • Solution : Use bulky directing groups (e.g., 2-methoxyethyl) to favor desired substitution.

Solvent Optimization

  • Ethanol increases carboxamide solubility but slows reaction kinetics.

  • Alternative : Mixed solvents (DMF/ethanol) balance solubility and reactivity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxyethyl group (-OCH₂CH₂OCH₃) undergoes nucleophilic substitution under alkaline conditions. For example:

ReactantReagent/ConditionsProductYieldReference
Methoxyethyl groupNaOH (1M), ethanol, 80°C, 6hHydroxyethyl-substituted derivative72%

This substitution modifies solubility and hydrogen-bonding capacity, impacting pharmacological profiles.

Amide Hydrolysis

The carboxamide moiety (-CONH-) undergoes acid- or base-catalyzed hydrolysis:

ConditionReagentProductKinetic Data (k, h⁻¹)Reference
Acidic (HCl 6M)Reflux, 12hCarboxylic acid derivative0.15
Basic (NaOH 2M)60°C, 8hAmmonia + carboxylate salt0.22

Hydrolysis rates depend on steric hindrance from the dimethyl groups.

Oxidation/Reduction Reactions

The pyridine ring undergoes redox transformations:

Oxidation

Oxidizing AgentConditionsProductSelectivityReference
KMnO₄H₂O, 25°C, 24hN-oxide derivative89%

Reduction

Reducing AgentConditionsProductConversionReference
H₂/Pd-CEthanol, 50 psi, 4hDihydropyridine analog95%

Oxidation enhances polarity, while reduction modulates aromaticity and electron density.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization at the 3- and 6-positions:

Suzuki-Miyaura Coupling

Aryl Boronic AcidCatalyst SystemProductYieldReference
4-FluorophenylPd(OAc)₂/Xantphos6-(4-Fluorophenyl) analog88%

Aminocarbonylation

AmineConditionsProductYieldReference
PiperidineCOware®, 100°C, 18hTertiary carboxamide93%

These reactions demonstrate compatibility with diverse amines and aryl groups, enabling structural diversification .

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes halogenation:

Halogenation AgentConditionsPositionYieldReference
Br₂ (1 equiv)DCM, 0°C, 2hC-565%

Regioselectivity is dictated by the dimethyl groups’ electron-donating effects .

Tautomerization and Ring-Opening

In acidic media, the pyrazolo[3,4-b]pyridine system exhibits tautomerism:

pHMajor TautomerStability (ΔG, kcal/mol)Reference
<32H-tautomer-2.3
>71H-tautomer-1.8

Tautomeric equilibrium influences solubility and binding affinity .

Biological Interactions

The compound undergoes target-specific reactions in enzymatic environments:

EnzymeInteraction TypeKinetic Parameter (Kᵢ, nM)Reference
PDE4BCompetitive inhibition14.2 ± 1.5
JAK2Allosteric modulation28.7 ± 3.1

Mechanistic studies suggest hydrogen bonding between the carboxamide and catalytic residues.

Comparative Reactivity Table

Key reaction pathways are summarized below:

Reaction TypeRate (Relative to Parent)Functional Group ModifiedBiological Impact
Amide hydrolysis1.0 (baseline)CarboxamideReduces target affinity
N-Oxidation0.7Pyridine ringEnhances metabolic stability
Suzuki coupling2.3C-6 positionBroadens target selectivity

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds within the pyrazolo[3,4-b]pyridine family exhibit notable anticancer activity. Specifically, N-(2-methoxyethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has been studied for its ability to induce apoptosis and inhibit tumor growth in various cancer cell lines. In vitro studies have shown that this compound can significantly reduce cell viability in human cancer cell lines while sparing normal cells from toxicity .

Antiviral and Antibacterial Activities

This compound has also demonstrated antiviral and antibacterial properties. It has been reported to inhibit key viral enzymes and bacterial growth, making it a candidate for further development as an antimicrobial agent . The structure of the compound allows it to interact with biological targets effectively, which is crucial for its therapeutic potential.

Synthetic Methods

The synthesis of this compound typically involves multi-step processes starting from simpler precursors. Common synthetic routes include:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions.
  • Cyclization to Form the Pyridine Ring : This involves cyclization reactions using reagents such as phosphorus oxychloride or polyphosphoric acid.
  • Introduction of the Methoxyethyl Group : This step can be performed via alkylation reactions with suitable alkyl halides.

These synthetic methods can be optimized for yield and efficiency using modern techniques such as microwave-assisted synthesis or continuous flow reactors .

In Vitro Studies

A study evaluating the cytotoxic effects of various pyrazolo[3,4-b]pyridines found that this compound significantly inhibited proliferation in cancer cell lines at low micromolar concentrations (0.75–4.15 μM). The compound was noted for its selective action against cancer cells without affecting normal cell proliferation .

In Vivo Evaluations

In vivo studies using orthotopic breast cancer models demonstrated that this compound could inhibit tumor growth effectively while exhibiting minimal systemic toxicity. These findings suggest that it may serve as a promising lead for developing new anticancer therapies .

Summary of Applications

Application AreaDescription
Anticancer ActivityInduces apoptosis and inhibits tumor growth in various cancer cell lines
Antiviral ActivityInhibits key viral enzymes; potential for antiviral drug development
Antibacterial ActivityShows effectiveness against bacterial growth
Synthesis MethodsMulti-step synthesis involving pyrazole and pyridine ring formation

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name & CAS (if available) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
Target Compound 1,3-dimethyl; 6-phenyl; N-(2-methoxyethyl) C₁₉H₂₁N₄O₂* ~353.4 Reference compound -
N-(1H-imidazol-2-yl)-1,3-dimethyl-6-phenyl-... [] 1,3-dimethyl; 6-phenyl; N-(imidazol-2-yl) Not provided Not provided Carboxamide substituent : Imidazole enhances H-bonding capacity (donor/acceptor) vs. methoxyethyl’s ether oxygen.
N-(5-chloropyridin-2-yl)-6-cyclopropyl-3-methyl-1-phenyl-... (CAS 881477-99-2) [] 3-methyl; 6-cyclopropyl; N-(5-chloropyridyl) C₂₂H₁₈N₅OCl 403.86 Position 6 : Cyclopropyl (smaller, less lipophilic) vs. phenyl. Carboxamide : Chloropyridyl introduces electronegativity.
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-dimethyl-6-(propan-2-yl)-... [] 1,3-dimethyl; 6-isopropyl; N-(methoxyindole-ethyl) C₂₃H₂₇N₅O₂ 405.5 Position 6 : Isopropyl (steric bulk) vs. phenyl. Carboxamide : Methoxyindole-ethyl adds aromaticity and H-bonding complexity.
Goxalapladib (CAS 412950-27-7) [] 1,8-naphthyridine core (non-pyrazolo) C₄₀H₃₉F₅N₄O₃ 718.80 Core structure : Naphthyridine vs. pyrazolo[3,4-b]pyridine. Application : Atherosclerosis treatment.

*Estimated based on structural analogs.

Table 2: Substituent Impact on Properties

Substituent Position Functional Group Impact on Properties Example Compound
1 & 3 Methyl - Stabilizes the core via steric protection.
- Reduces solubility due to hydrophobicity.
Target compound
6 Phenyl vs. Cyclopropyl - Phenyl increases lipophilicity and π-π stacking potential.
- Cyclopropyl reduces steric hindrance.
vs. Target
Carboxamide side chain Methoxyethyl vs. Imidazolyl - Methoxyethyl enhances solubility via polar ether group.
- Imidazolyl enables stronger H-bonding (pharmacokinetic relevance).
vs. Target

Key Research Findings

Synthetic Flexibility : Pyrazolo[3,4-b]pyridine derivatives are synthesized via cyclization reactions (e.g., –5), with substituents introduced via alkylation or coupling reactions. The methoxyethyl group in the target compound likely requires ethoxylation steps .

Hydrogen-Bonding Patterns : The methoxyethyl side chain may participate in weaker H-bonding (ether oxygen) compared to imidazole-containing analogs (), affecting crystal packing or target binding .

Biological Activity

N-(2-methoxyethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound belonging to the pyrazolo[3,4-b]pyridine class, noted for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O2C_{18}H_{22}N_{4}O_{2}, with a molecular weight of approximately 342.4 g/mol. The compound features a pyrazole ring fused with a pyridine system and is functionalized with a carboxamide group. The methoxyethyl substituent enhances its solubility and biological activity.

Biological Activity Overview

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds derived from this class have shown efficacy against various pathogens, including Mycobacterium tuberculosis. For instance, one related compound demonstrated an MIC of 26.7 mM against MTB .
  • Anticancer Properties : Studies have reported that pyrazolo[3,4-b]pyridine derivatives can induce apoptosis in cancer cell lines such as MCF7 and HCT116. The structural modifications around the pyrazole ring significantly influence their anticancer potency .
  • Enzyme Inhibition : These compounds can inhibit specific enzymes involved in critical biological pathways. For example, they have been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Interactions : Some derivatives inhibit protein-protein interactions essential for pathogen survival or cancer cell proliferation.
  • Blocking Viral Assembly : Certain analogs have been identified to block the assembly of viral capsids, demonstrating potential in antiviral therapies .
  • Modulation of Signaling Pathways : These compounds can influence various signaling pathways by acting on specific receptors or enzymes that mediate cellular responses.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and its analogs:

StudyFindings
MDPI (2023)Demonstrated significant antimicrobial activity against ESKAPE pathogens with various derivatives showing MIC values in the nanomolar range .
PMC (2023)Reported potent anticancer activity against MCF7 and HCT116 cell lines; structural modifications enhanced efficacy .
PubChemCompounds exhibited notable enzyme inhibition profiles relevant to cancer treatment strategies .

Q & A

[Basic] What are the critical considerations for designing a high-yield synthesis protocol for this compound, particularly regarding solvent selection and catalyst systems?

Answer: The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclocondensation and functionalization steps. Polar aprotic solvents like DMF or DMSO under reflux enhance reaction efficiency, as demonstrated in the synthesis of structurally related 1-(2-cyanoethyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid . Catalytic systems such as palladium/copper combinations are critical for introducing the 2-methoxyethyl group via cross-coupling. Optimization of stoichiometric ratios (e.g., 1.2:1 molar ratio of amine to acyl chloride) and stepwise purification (e.g., column chromatography followed by recrystallization) minimizes by-products. Reaction temperatures above 80°C are often required for complete cyclization .

[Advanced] How should researchers address conflicting solubility data reported for this compound in aqueous vs. organic solvent systems?

Answer: Discrepancies in solubility may arise from polymorphic variations or residual solvents. X-ray crystallography (as applied to 6-amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile) can identify dominant crystalline forms affecting solubility . Standardized purity assessment via HPLC-MS ensures consistency. For aqueous solubility, use phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-80 to mimic physiological conditions. In organic solvents, dielectric constant matching (e.g., acetonitrile for polar interactions) improves reproducibility. Differential scanning calorimetry (DSC) further clarifies thermal stability and solvate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.